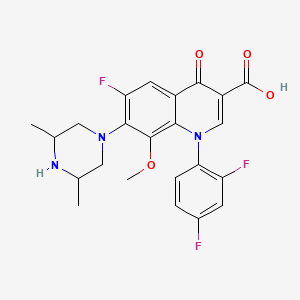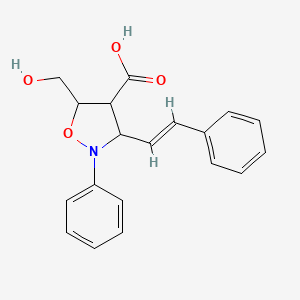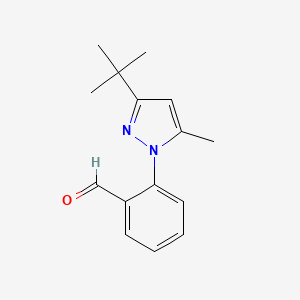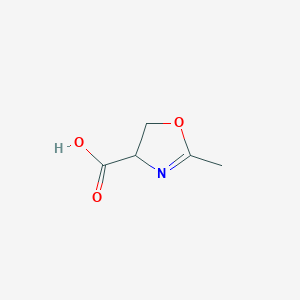![molecular formula C7H7ClN2 B12879977 7-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12879977.png)
7-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that features a pyridine ring fused with a pyrrole ring. The presence of a chlorine atom at the 7th position adds to its unique chemical properties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with substituted aldehydes at elevated temperatures . Another approach involves the use of transition-metal-free strategies, such as the cyclization of pyrrole rings with acyl (bromo)acetylenes followed by intramolecular cyclization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The chlorine atom at the 7th position can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
7-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various cellular pathways, including those involved in cell proliferation and apoptosis . The compound’s ability to modulate these pathways makes it a promising candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: Similar structure but lacks the chlorine atom at the 7th position.
1H-Pyrazolo[3,4-b]pyridine: Contains a pyrazole ring instead of a pyrrole ring.
Pyrrolopyrazine derivatives: These compounds have a pyrazine ring fused with a pyrrole ring.
Uniqueness
The presence of the chlorine atom at the 7th position in 7-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine imparts unique chemical properties, such as increased reactivity in substitution reactions. This makes it a valuable compound for the synthesis of diverse derivatives with potential biological activities .
Properties
Molecular Formula |
C7H7ClN2 |
|---|---|
Molecular Weight |
154.60 g/mol |
IUPAC Name |
7-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine |
InChI |
InChI=1S/C7H7ClN2/c8-6-4-9-3-5-1-2-10-7(5)6/h3-4,10H,1-2H2 |
InChI Key |
DKQMMXFATGVNSU-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C(C=NC=C21)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2,6-Bis[(dimethylamino)methyl]phenyl]iodoplatinum](/img/structure/B12879896.png)


![5-Methyl-1H-pyrazolo[1,5-b]pyrazole-2,4-diamine](/img/structure/B12879924.png)

![4-[(2,5-Dioxooxolan-3-yl)sulfanyl]butanoic acid](/img/structure/B12879938.png)



![3-Acetyl-5-[(benzylsulfanyl)methyl]-4-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12879957.png)


![Dicyclohexyl(dibenzo[d,f][1,3]dioxepin-1-yl)phosphine](/img/structure/B12879988.png)
![3-Methylisoxazolo[5,4-b]pyridine-5-carbonyl chloride](/img/structure/B12879997.png)
